[(1-Nitronaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
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Overview
Description
(1-Nitronaphthalen-2-yl)methylphosphanium bromide is a chemical compound that features a nitronaphthalene moiety linked to a triphenylphosphanium group via a methyl bridge, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 1-nitronaphthalene with triphenylphosphine in the presence of a suitable methylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-Nitronaphthalen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
(1-Nitronaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Nitronaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets through its nitro and phosphonium groups. These interactions can lead to:
Electron transfer: The nitro group can participate in redox reactions, facilitating electron transfer processes.
Binding to biological molecules: The phosphonium group can interact with negatively charged biomolecules, influencing their function and activity.
Comparison with Similar Compounds
(1-Nitronaphthalen-2-yl)methylphosphanium bromide can be compared with similar compounds such as:
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound also features a triphenylphosphonium group but with a different substituent, leading to different reactivity and applications.
1-Nitronaphthalene: Lacks the phosphonium group, resulting in different chemical properties and uses.
Properties
CAS No. |
114125-97-2 |
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Molecular Formula |
C29H23BrNO2P |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
(1-nitronaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H23NO2P.BrH/c31-30(32)29-24(21-20-23-12-10-11-19-28(23)29)22-33(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
InChI Key |
HTGFGNZOFDKPML-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
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